

Penicillin X Sodium Salt: A Technical Guide for Microbiology Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin X Sodium Salt, also known as p-hydroxybenzylpenicillin sodium, is a natural penicillin derivative that has demonstrated significant potential in microbiology research.[1] Like other members of the penicillin family, its core structure consists of a thiazolidine ring fused to a β-lactam ring, which is essential for its antibacterial activity.[1][2] Early studies have indicated that Penicillin X may exhibit greater potency against certain bacterial strains, such as Streptococcus and Spirochetes, when compared to the more commonly known Penicillin G. This technical guide provides an in-depth overview of Penicillin X Sodium Salt, including its mechanism of action, potential research applications, and detailed experimental protocols for its evaluation in a laboratory setting.

Physicochemical Properties



Property	Value	Reference
Chemical Name	sodium;(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate	[1]
Synonyms	p-Hydroxybenzylpenicillin Sodium Salt, Penicillin III Sodium	[1]
CAS Number	5985-13-7	[1]
Molecular Formula	C16H17N2NaO5S	[1]
Molecular Weight	372.37 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in water	[1]
Storage	2-8°C	[1]

Mechanism of Action

The antibacterial activity of **Penicillin X Sodium Salt**, like all β -lactam antibiotics, lies in its ability to inhibit the synthesis of the bacterial cell wall.[2][3] The primary target of penicillins are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][4] Peptidoglycan, a polymer of sugars and amino acids, forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural integrity and protection against osmotic lysis.[4][5]

The mechanism can be summarized in the following steps:

• Binding to Penicillin-Binding Proteins (PBPs): The strained β-lactam ring of Penicillin X mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs, specifically transpeptidases.[3][4]

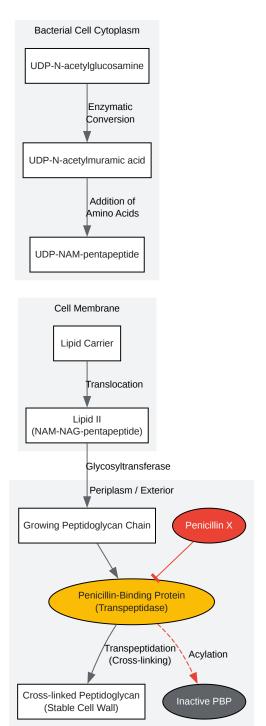


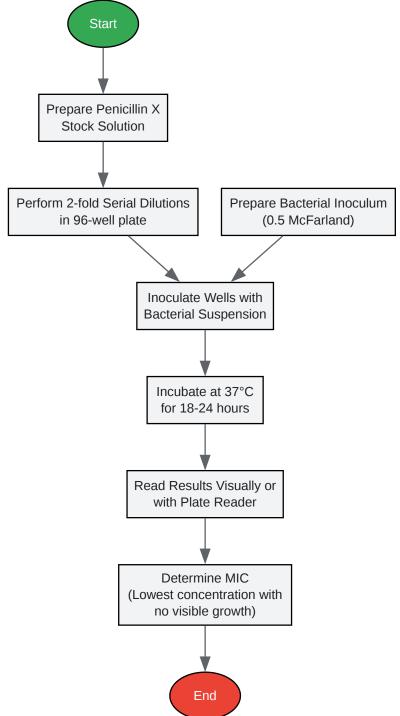




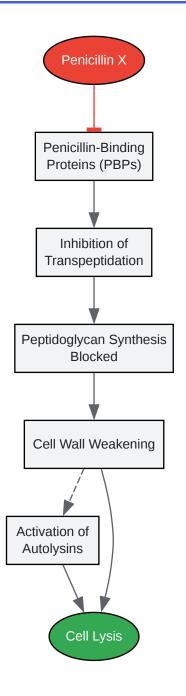
- Inhibition of Transpeptidation: By binding to PBPs, Penicillin X acylates the enzyme, rendering it inactive.[6] This blocks the cross-linking of peptidoglycan chains, a crucial step for the formation of a stable cell wall.[4][6]
- Cell Wall Degradation and Lysis: The inhibition of cell wall synthesis, coupled with the
 ongoing activity of bacterial autolysins (enzymes that degrade the cell wall), leads to a
 weakened cell wall.[6] In the hypotonic environment of the host, this results in water influx,
 swelling, and eventual lysis of the bacterial cell.[3]











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